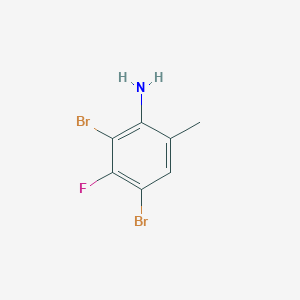

2,4-Dibromo-3-fluoro-6-methylaniline

Overview

Description

2,4-Dibromo-3-fluoro-6-methylaniline is a useful research compound. Its molecular formula is C7H6Br2FN and its molecular weight is 282.94. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Material Science and Catalysis

In material science, fluoro-functionalized compounds, such as 2,4-Dibromo-3-fluoro-6-methylaniline, are explored for their unique properties in the synthesis of polymeric materials. For instance, fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes have been designed and synthesized for catalyzing the formylation and methylation of amines using CO2 as a C1 building block, demonstrating enhanced activity compared to non-fluorinated counterparts. These complexes exhibit high stability and recyclability, showcasing the potential of fluoro-functionalized compounds in catalytic applications (Zhenzhen Yang et al., 2015).

Organic Synthesis

In organic synthesis, the structural characteristics of compounds like this compound enable their application in the synthesis of complex molecules. For example, the synthesis and energetic properties of derivatives have been studied for their application in creating novel materials with potential uses in various industrial applications, including pharmaceuticals (T. Klapötke et al., 2015).

Environmental Studies

In environmental studies, research on the toxicity of fluoroaniline derivatives to biological systems can help understand the environmental impact of these compounds. For instance, a metabonomic assessment of the toxicity of various fluoroaniline compounds, including 2-fluoro-4-methylaniline, on earthworms revealed potential biomarkers of xenobiotic toxicity. Such studies contribute to our understanding of the environmental fate and ecological risk posed by the use of fluoroaniline derivatives (J. Bundy et al., 2002).

Photophysical and Chemical Properties

The photophysical and chemical properties of fluoro-functionalized anilines are of interest for the development of fluorescent materials and sensors. The synthesis of fluorene derivatives containing imino groups, including those derived from fluoro-substituted anilines, showcases the utility of these compounds in creating novel luminescent materials with potential applications in optical devices and sensors (Zhangtao Zhao, 2008).

Safety and Hazards

The safety data sheet for a related compound, “4-Bromo-3-fluoro-2-methylaniline”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation. It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, clothing, and eye/face protection .

Mechanism of Action

Target of Action

Anilines, in general, are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that the compound can undergo various reactions such as nitration, conversion from the nitro group to an amine, and bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .

Biochemical Pathways

The compound’s ability to undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination suggests that it may interact with biochemical pathways involving these processes .

Pharmacokinetics

The compound’s molecular weight (28294) suggests that it may have good bioavailability .

Result of Action

The compound’s ability to undergo various reactions suggests that it may have diverse effects at the molecular and cellular levels .

Properties

IUPAC Name |

2,4-dibromo-3-fluoro-6-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2FN/c1-3-2-4(8)6(10)5(9)7(3)11/h2H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPPZDOZKMEFSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)Br)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401260160 | |

| Record name | Benzenamine, 2,4-dibromo-3-fluoro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349719-26-1 | |

| Record name | Benzenamine, 2,4-dibromo-3-fluoro-6-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349719-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,4-dibromo-3-fluoro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

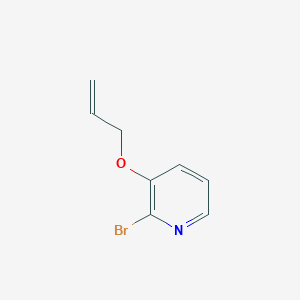

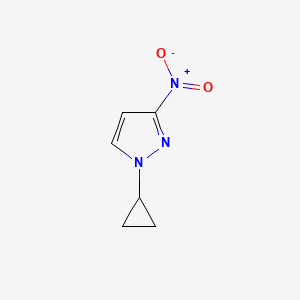

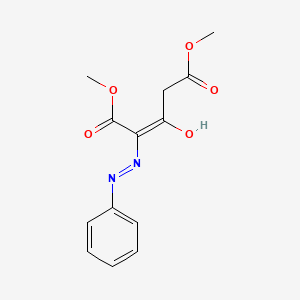

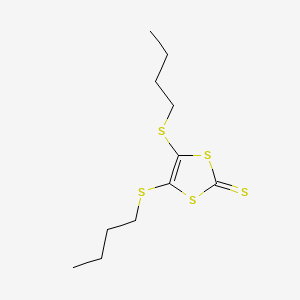

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B3032184.png)

![2-[4-({4-[(5-Cyclopropyl-1H-pyrazol-3-YL)amino]-6-methylpyrimidin-2-YL}amino)phenyl]acetonitrile](/img/structure/B3032188.png)

![5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B3032197.png)